REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:13])[c:7]([CH:8]=[O:9])[cH:10][cH:11][cH:12]1.[CH2:22]([N+:23]([CH3:24])([CH3:25])[CH3:26])[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH2:36]([Cl:37])[Cl:38].[CH3:34][OH:35].[I:14]([Cl:15])(=[O:16])=[O:17].[I:18]([Cl:19])(=[O:20])=[O:21].[OH2:33]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:13])[c:7]([CH:8]=[O:9])[cH:10][c:11]([I:14])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(C=O)c1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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O=I(=O)Cl
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=I(=O)Cl
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Name
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O=I(=O)Cl
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=I(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1cc(I)cc(C=O)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |